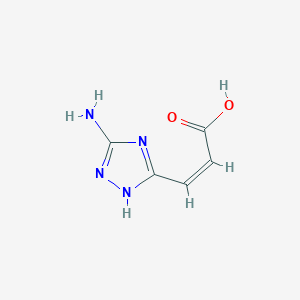

(2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate

Description

Propriétés

IUPAC Name |

(Z)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H,(H,10,11)(H3,6,7,8,9)/b2-1- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRJDTMDBMALKV-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C1=NC(=NN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C(=O)O)\C1=NC(=NN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate can be achieved through multiple pathways. One common method involves the reaction of 5-amino-1H-1,2,4-triazole with acrylic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

(2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate can undergo various chemical reactions, including:

Oxidation: The compound can be

Activité Biologique

(2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. This article reviews the synthesis, biological evaluation, and potential applications of this compound based on diverse research findings.

The molecular formula of (2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate is C₅H₇N₅O₅. It is classified as a triazole derivative and is noted for its irritant properties. The compound is available for purchase from various suppliers, indicating its relevance in research and industrial applications .

Insecticidal Activity

The compound has also been explored for its role as a pesticide. A patent discusses the use of 5-amino-substituted triazoles in controlling agricultural pests. These compounds have shown improved insecticidal properties compared to previously known substances, suggesting that (2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate may possess similar advantages .

Study on Triazole Derivatives

In a comparative study of various triazole derivatives, researchers found that specific modifications could enhance biological activity. For example, modifications at the 5-position of the triazole ring were crucial for improving insecticidal efficacy against target pests. This finding underscores the importance of structural variations in optimizing the biological performance of such compounds .

Application in Agriculture

Another study focusing on the application of amino-substituted triazoles highlighted their effectiveness as biocides. The results indicated that these compounds not only exhibited potent insecticidal activity but also demonstrated favorable environmental compatibility . Such characteristics are essential for sustainable agricultural practices.

Research Findings Summary

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares “(2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate” with structurally related compounds, emphasizing substituent variations, functional groups, and notable features:

Structural and Functional Insights:

The aliphatic chain in HA-8665 may impart amphiphilic properties, whereas the methanol group in QC-2179 could facilitate metal coordination .

Crystallographic Behavior :

- Nitrate-containing analogs (e.g., QY-0827 and the compound in ) exhibit layered crystal structures stabilized by nitrate-phosphate or nitrate-carboxyl hydrogen bonds. In contrast, zwitterionic triazole derivatives (e.g., ) form infinite zigzag chains via phosphate anions .

- The Z-configuration in QY-0827 may influence packing efficiency compared to E-isomers, though experimental data are needed for confirmation.

Synthetic Routes: Microwave-assisted synthesis, as described for 3-(5-amino-triazolyl)propanamides , contrasts with traditional methods used for QY-0827-like compounds. The latter likely involves condensation of triazole precursors with acrylic acid derivatives, followed by nitrate salt formation .

Biological and Material Applications: Triazole-benzoic acid hybrids (e.g., QY-3668) are explored as azo dyes and antimicrobial agents , while aliphatic derivatives (HA-8665) may serve as surfactants or lipid-like carriers . The nitrate group in QY-0827 could act as a nitric oxide donor under specific conditions, a property leveraged in vasodilatory or anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for preparing derivatives of (2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)acrylic acid?

- Methodology : Two complementary microwave-assisted pathways are documented:

- Pathway 1 : Reacts N-guanidinosuccinimide with aliphatic amines (primary/secondary) under microwave irradiation, enabling nucleophilic ring-opening and subsequent 1,2,4-triazole recyclization. This method is effective for nucleophilic amines but fails with aromatic amines .

- Pathway 2 : Uses N-arylsuccinimides reacted with aminoguanidine hydrochloride under microwave irradiation, optimized for less nucleophilic aromatic amines .

- Key Considerations : Reaction efficiency depends on amine nucleophilicity and microwave parameters (e.g., power, duration). Purity is validated via NMR and X-ray crystallography.

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

- Crystal System : Monoclinic (P2₁/c), with lattice parameters a = 8.1215 Å, b = 13.2833 Å, c = 11.0258 Å, β = 110.083° .

- Software Tools : SHELX for refinement, WinGX/ORTEP for structure visualization, and CrysAlisPRO for data collection .

- Data Table :

| Parameter | Value |

|---|---|

| Space group | P2₁/c (No. 14) |

| V (ų) | 1117.14(3) |

| R₁ (obs. data) | 0.0311 |

| Temperature (K) | 100(2) |

Advanced Research Questions

Q. How does annular tautomerism in the 1,2,4-triazole ring impact structural and functional properties?

- Methodology : Tautomerism is analyzed via:

- NMR Spectroscopy : Detects proton shifts between N1 and N4 positions in solution.

- SC-XRD : Resolves solid-state tautomeric forms. For example, crystallography confirms the 5-amino-1H tautomer in the title compound, with hydrogen located on N1 .

Q. What experimental challenges arise in refining high-resolution crystallographic data for this compound?

- Challenges :

- Disorder : Flexible propan-1-one linker may exhibit positional disorder, requiring multi-component refinement in SHELXL .

- Hydrogen Bonding : Accurate modeling of N–H···O/N interactions (e.g., between triazole NH and nitrate groups) demands high-resolution data (≤ 0.8 Å).

- Solutions :

- Use TWINABS for data scaling and SHELXL-2018 for anisotropic displacement parameters.

- Validate hydrogen positions via difference Fourier maps and restrained refinement .

Q. How do synthetic byproducts or impurities affect biological activity studies of this compound?

- Methodology :

- HPLC-MS : Quantifies residual amines or uncyclized intermediates.

- Bioassay Controls : Compare activity of purified vs. crude samples. For example, unreacted succinimide derivatives may inhibit target enzymes non-specifically .

- Mitigation : Optimize reaction conditions (e.g., stoichiometry, microwave time) to minimize byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.